N-(2-(Triethoxysilyl)propyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

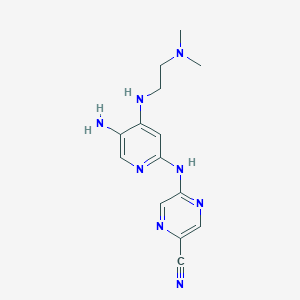

N-(2-(Triéthoxysilyl)propyl)aniline: est un composé organosilicié de formule chimique C15H27NO3Si . Il s'agit d'un dérivé de l'aniline, où l'azote de l'aniline est lié à un groupe propyle qui est lui-même substitué par un groupe triéthoxysilyle. Ce composé est connu pour ses applications dans divers domaines en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la N-(2-(Triéthoxysilyl)propyl)aniline implique généralement la réaction de l'aniline avec un halogénure de triéthoxysilylpropyle dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter la réaction de substitution nucléophile. Le schéma réactionnel général peut être représenté comme suit :

C6H5NH2+(EtO)3Si(CH2)3X→C6H5NH(CH2)3Si(OEt)3+HX

où X est un groupe halogéno (par exemple, Cl, Br).

Méthodes de production industrielle: Dans les milieux industriels, la production de N-(2-(Triéthoxysilyl)propyl)aniline peut impliquer des réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles, telles que la température, la pression et les concentrations des réactifs, sont optimisées pour maximiser l'efficacité du processus.

Analyse Des Réactions Chimiques

Types de réactions: La N-(2-(Triéthoxysilyl)propyl)aniline peut subir diverses réactions chimiques, notamment :

Hydrolyse: Le groupe triéthoxysilyle peut être hydrolysé en présence d'eau, conduisant à la formation de groupes silanol.

Condensation: Les groupes silanol formés par hydrolyse peuvent ensuite se condenser pour former des liaisons siloxane, qui sont essentielles dans la formation d'agents de couplage silane.

Substitution: La partie aniline peut participer à des réactions de substitution aromatique électrophile, telles que la nitration, la sulfonation et l'halogénation.

Réactifs et conditions courantes :

Hydrolyse: Eau ou solutions aqueuses acides/basiques.

Condensation: Catalyseurs tels que les acides ou les bases pour favoriser la formation de liaisons siloxane.

Substitution: Électrophiles comme l'acide nitrique, l'acide sulfurique ou les halogènes.

Principaux produits :

Hydrolyse et condensation: Formation de réseaux siloxane.

Substitution: Divers dérivés d'aniline substitués en fonction de l'électrophile utilisé.

Applications de la recherche scientifique

La N-(2-(Triéthoxysilyl)propyl)aniline a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie: Utilisée comme agent de couplage silane pour améliorer l'adhérence entre les matériaux organiques et inorganiques. Elle est également utilisée dans la synthèse de matériaux hybrides et la modification de surface des nanoparticules.

Biologie: Utilisée dans la fonctionnalisation des biomolécules et des surfaces pour des applications de biosensibilité.

Médecine: Étudiée pour son potentiel dans les systèmes d'administration de médicaments et comme composant dans les dispositifs biomédicaux.

Industrie: Appliquée dans la production de revêtements, d'adhésifs et de mastics pour améliorer leurs propriétés mécaniques et chimiques.

Mécanisme d'action

Le mécanisme d'action de la N-(2-(Triéthoxysilyl)propyl)aniline implique principalement sa capacité à former des liaisons covalentes fortes avec les substrats organiques et inorganiques. Le groupe triéthoxysilyle subit une hydrolyse pour former des groupes silanol, qui peuvent ensuite se condenser pour former des liaisons siloxane. Cette propriété en fait un agent de couplage efficace, améliorant la compatibilité et l'adhérence entre différents matériaux.

Applications De Recherche Scientifique

N-(2-(Triethoxysilyl)propyl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a silane coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and surface modification of nanoparticles.

Biology: Utilized in the functionalization of biomolecules and surfaces for biosensing applications.

Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical and chemical properties.

Mécanisme D'action

The mechanism of action of N-(2-(Triethoxysilyl)propyl)aniline primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the compatibility and adhesion between different materials.

Comparaison Avec Des Composés Similaires

Composés similaires :

N-(3-(Triméthoxysilyl)propyl)aniline: Structure similaire, mais avec des groupes méthoxy au lieu de groupes éthoxy.

N-(2-(Trimethoxysilyl)éthyl)aniline: Chaîne alkyle plus courte par rapport à la N-(2-(Triéthoxysilyl)propyl)aniline.

N-(3-(Triéthoxysilyl)propyl)éthylènediamine: Contient un groupe amine supplémentaire.

Unicité: La N-(2-(Triéthoxysilyl)propyl)aniline est unique en raison de sa combinaison spécifique du groupe triéthoxysilyle et du groupe aniline, qui confère une réactivité chimique distincte et une polyvalence dans diverses applications. La présence du groupe triéthoxysilyle permet des réactions d'hydrolyse et de condensation efficaces, ce qui en fait un composé précieux dans la synthèse de matériaux hybrides et les modifications de surface.

Propriétés

Numéro CAS |

53813-19-7 |

|---|---|

Formule moléculaire |

C15H27NO3Si |

Poids moléculaire |

297.46 g/mol |

Nom IUPAC |

N-(2-triethoxysilylpropyl)aniline |

InChI |

InChI=1S/C15H27NO3Si/c1-5-17-20(18-6-2,19-7-3)14(4)13-16-15-11-9-8-10-12-15/h8-12,14,16H,5-7,13H2,1-4H3 |

Clé InChI |

OPKNZTJSKOKOEX-UHFFFAOYSA-N |

SMILES canonique |

CCO[Si](C(C)CNC1=CC=CC=C1)(OCC)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)

![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)